Cas no 2490431-93-9 (3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers)

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione is a chiral compound, offered as a mixture of diastereomers. This product demonstrates high purity and stability, suitable for applications requiring precise chirality control. Its unique structure allows for versatile synthetic applications in pharmaceuticals and organic synthesis.
3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers structure
2490431-93-9 structure
商品名:3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers
CAS番号:2490431-93-9
MF:C14H15NO2
メガワット:229.274403810501
MDL:MFCD32852318
CID:5670869
PubChem ID:155820830

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
    • EN300-26864062
    • 2490431-93-9
    • 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers
    • MDL: MFCD32852318
    • インチ: 1S/C14H15NO2/c1-9-7-11-12(9)14(17)15(13(11)16)8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
    • InChIKey: LJGMACFPCOBZDO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(C)CC2C(N1CC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 229.110278721g/mol
  • どういたいしつりょう: 229.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26864062-1.0g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
2490431-93-9 95.0%
1.0g
$528.0 2025-03-20
Enamine
EN300-26864062-5.0g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
2490431-93-9 95.0%
5.0g
$1530.0 2025-03-20
Enamine
EN300-26864062-0.05g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione
2490431-93-9 95.0%
0.05g
$101.0 2025-03-20
Enamine
EN300-26864062-1g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers
2490431-93-9 95%
1g
$528.0 2023-09-11
Enamine
EN300-26864062-10g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers
2490431-93-9 95%
10g
$2269.0 2023-09-11
Enamine
EN300-26864062-5g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione, Mixture of diastereomers
2490431-93-9 95%
5g
$1530.0 2023-09-11
Aaron
AR028EYN-250mg
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers
2490431-93-9 95%
250mg
$322.00 2025-02-16
Aaron
AR028EYN-1g
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers
2490431-93-9 95%
1g
$751.00 2025-02-16
Aaron
AR028EYN-50mg
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers
2490431-93-9 95%
50mg
$164.00 2025-02-16
1PlusChem
1P028EQB-500mg
3-benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione,Mixtureofdiastereomers
2490431-93-9 95%
500mg
$565.00 2024-05-21

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers 関連文献

3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomersに関する追加情報

Introduction to 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, Mixture of diastereomers (CAS No. 2490431-93-9)

The compound 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione, specifically the mixture of diastereomers with the CAS number 2490431-93-9, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This bicyclic structure, characterized by its azabicyclo framework and functionalized dione moieties, has garnered considerable attention due to its unique chemical properties and potential therapeutic applications.

At the core of this compound's significance lies its intricate molecular architecture. The 3-azabicyclo3.2.0heptane core introduces a nitrogen atom into a seven-membered ring system, which is further substituted with a benzyl group at the 3-position and a methyl group at the 6-position. The presence of these substituents modulates the electronic and steric environment of the molecule, influencing its reactivity and biological interactions. The dione functionality at the 2 and 4 positions adds another layer of complexity, enabling diverse chemical transformations and interactions with biological targets.

Recent advancements in computational chemistry have allowed for a deeper understanding of the conformational dynamics and stereochemical preferences of this compound. Molecular modeling studies indicate that the mixture of diastereomers exhibits distinct conformational landscapes, which are critical for determining its pharmacokinetic behavior and binding affinity to biological receptors. These insights have been instrumental in guiding synthetic strategies aimed at optimizing the compound's pharmacological profile.

The synthesis of 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione presents unique challenges due to the strained nature of the bicyclic system. However, recent innovations in synthetic methodologies have enabled more efficient and scalable production routes. For instance, transition-metal-catalyzed cyclization reactions have been employed to construct the azabicyclo core with high regioselectivity and yield. Additionally, asymmetric synthesis techniques have been utilized to generate enriched mixtures of diastereomers, which are crucial for evaluating their individual biological activities.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as a modulator of various enzymatic pathways. The nitrogen-containing heterocycle is particularly interesting as it mimics natural bioactive scaffolds found in numerous pharmacologically relevant compounds. Furthermore, the dione functionality has been shown to engage in hydrogen bonding interactions with polar residues in protein targets, potentially enhancing binding affinity.

One particularly exciting area of research involves exploring the compound's potential as an inhibitor of enzymes involved in inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory mediators, compounds like 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione could offer novel therapeutic interventions. Preliminary in vitro assays have demonstrated inhibitory activity against several inflammatory enzymes, warranting further investigation into its potential as an anti-inflammatory agent.

Another compelling application lies in the field of central nervous system (CNS) drug discovery. The structural features of this compound suggest that it may interact with neurotransmitter receptors or ion channels, potentially leading to effects on mood regulation, pain perception, or cognitive function. Given the growing interest in developing treatments for neurological disorders without significant side effects, this compound represents a promising lead for further exploration.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy profiles before moving into clinical trials. In this context, 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione has been subjected to various preclinical studies to evaluate its toxicity and pharmacokinetic properties. Initial toxicology studies have shown that the compound is well-tolerated at moderate doses, with no significant adverse effects observed in animal models. These findings are encouraging and support further progression towards clinical development.

The mixture of diastereomers presents an additional layer of complexity that must be carefully managed during drug development. Diastereomers can exhibit significantly different biological activities due to their distinct spatial arrangements around stereogenic centers. Therefore, comprehensive characterization and separation techniques are essential to ensure that the final drug product contains a specific ratio or enriched population of diastereomers that optimize therapeutic efficacy while minimizing unwanted side effects.

Future research directions for 3-benzyl-6-methyl-3-azabicyclo3.2.0heptane-2,4-dione include exploring its potential as a prodrug or scaffold for structure-based drug design. Prodrug strategies leverage biologically inactive precursors that are metabolically converted into active forms within vivo environments, offering advantages such as improved solubility or targeted delivery systems.

Moreover, computational approaches like virtual screening and fragment-based drug design can be employed to identify additional analogs or derivatives with enhanced pharmacological properties based on the structure-energy relationships derived from this compound's activity data

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd